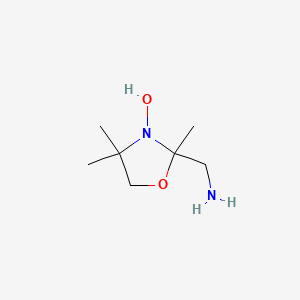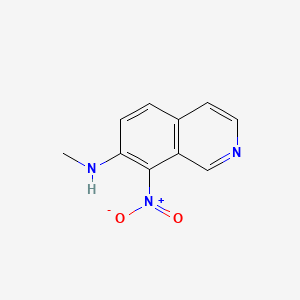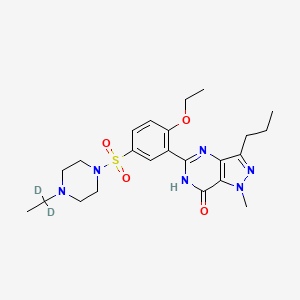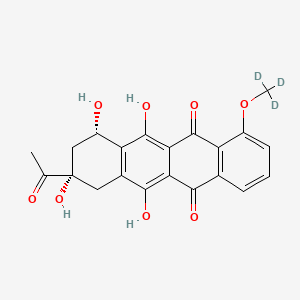
Daunomycinone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daunomycinone-d3 is a synthetic analog of the natural product daunomycin, which is a type of anthracycline antibiotic. It is a highly potent and selective inhibitor of DNA topoisomerase II, which is a key enzyme involved in the replication, transcription, and repair of DNA. Daunomycinone-d3 has been widely used in scientific research for its ability to inhibit the activity of DNA topoisomerase II, making it an invaluable tool for studying the effects of this enzyme in various biological processes.
Scientific Research Applications
Daunomycinone-d3 has been widely used in scientific research to study the effects of DNA topoisomerase II inhibition. It has been used to study the effects of topoisomerase II inhibition on DNA replication, transcription, and repair, as well as the effects of topoisomerase II inhibitors on cancer cell death. In addition, daunomycinone-d3 has been used to study the effects of topoisomerase II inhibitors on the regulation of gene expression, as well as the effects of topoisomerase II inhibitors on apoptosis and autophagy.
Mechanism Of Action
Daunomycinone-d3 inhibits the activity of DNA topoisomerase II by binding to the enzyme and preventing it from unwinding DNA. This prevents the enzyme from being able to replicate, transcribe, or repair DNA, thus inhibiting the activity of the enzyme.
Biochemical and Physiological Effects
Daunomycinone-d3 has been shown to inhibit the activity of DNA topoisomerase II in a variety of biochemical and physiological systems. In vitro studies have demonstrated that daunomycinone-d3 can inhibit the activity of topoisomerase II in human cell lines, as well as in animal models. In addition, daunomycinone-d3 has been shown to inhibit the growth of tumor cells in animal models, suggesting that it may have potential as an anti-cancer agent.
Advantages And Limitations For Lab Experiments
The main advantage of using daunomycinone-d3 in laboratory experiments is its ability to selectively inhibit the activity of DNA topoisomerase II. This allows researchers to study the effects of topoisomerase II inhibition on various biological processes. However, daunomycinone-d3 is not without its limitations. It is not a highly potent inhibitor of topoisomerase II, and it can be toxic to certain cell types at higher concentrations.
Future Directions
1. Further research into the effects of daunomycinone-d3 on various cancer cell lines, as well as its potential as an anti-cancer agent.
2. Investigation of the effects of daunomycinone-d3 on gene expression and its potential as a tool for gene regulation.
3. Further research into the effects of daunomycinone-d3 on apoptosis and autophagy.
4. Investigation of the effects of daunomycinone-d3 on other enzymes involved in DNA replication, transcription, and repair.
5. Exploration of the potential applications of daunomycinone-d3 in gene therapy.
6. Exploration of the potential applications of daunomycinone-d3 in drug development.
7. Investigation of the potential of daunomycinone-d3 as an immunosuppressant.
8. Exploration of the potential applications of daunomycinone-d3 in the treatment of infectious diseases.
9. Investigation of the potential of daunomycinone-d3 as an anti-inflammatory agent.
10. Exploration of the potential of daunomycinone-d3 as a tool for studying the effects of topoisomerase II inhibition on various biological processes.
Synthesis Methods
Daunomycinone-d3 is synthesized through a multi-step process. The first step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-hydroxy-3-methoxyaniline in the presence of a base to form the intermediate 4-hydroxy-3-methoxy-2-methylbenzimidazole. This intermediate is then reacted with dimethyl sulfate and hydrochloric acid to form the final product, daunomycinone-d3.
properties
IUPAC Name |
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-(trideuteriomethoxy)-8,10-dihydro-7H-tetracene-5,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11-,21-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFDHOWPGULAQF-QRKUCEJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)C)O)C(=C3C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Daunomycinone-d3 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)

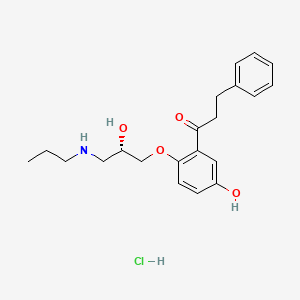

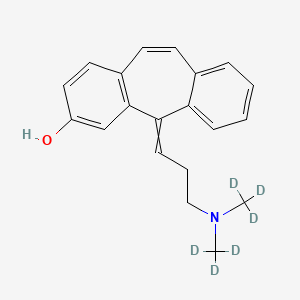
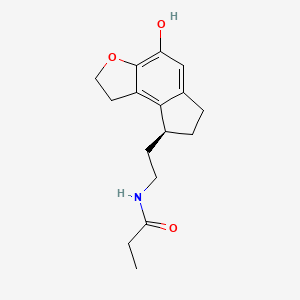
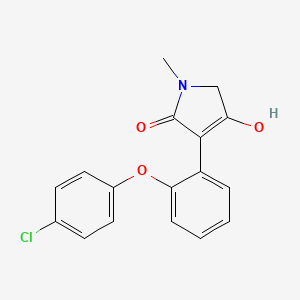
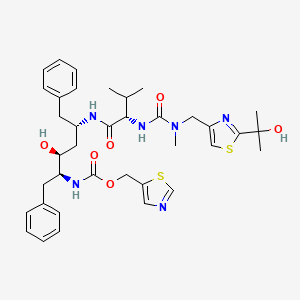
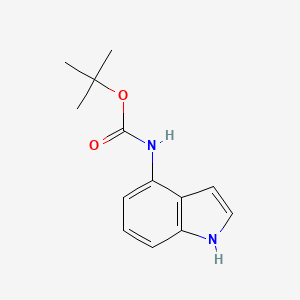
![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)

